molecular formula C9H20N2 B1420103 3-Methyl-2-(1-pyrrolidinyl)-1-butanamine CAS No. 929343-27-1

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine

Cat. No.: B1420103
CAS No.: 929343-27-1
M. Wt: 156.27 g/mol
InChI Key: ITOYOTJXYAOWBL-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a butanamine chain

Mechanism of Action

Target of Action

The primary target of 3-Methyl-2-pyrrolidin-1-ylbutan-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for the treatment of metabolic disorders.

Mode of Action

It is known to interact with its target, dipeptidyl peptidase 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-pyrrolidinyl)-1-butanamine typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a five-membered ring structure.

    2-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.

    1-Butanamine: A straight-chain amine with four carbon atoms.

Uniqueness

3-Methyl-2-(1-pyrrolidinyl)-1-butanamine is unique due to its combination of a pyrrolidine ring and a butanamine chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-2-pyrrolidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)9(7-10)11-5-3-4-6-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOYOTJXYAOWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929343-27-1
Record name 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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